4-bromo-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide
Description
4-BROMO-N’~5~-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the –NHN=CH– group, which is known for its significant role in various chemical and biological processes
Properties
Molecular Formula |
C19H16BrClN4O2 |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16BrClN4O2/c1-25-18(17(20)11-23-25)19(26)24-22-10-13-4-8-16(9-5-13)27-12-14-2-6-15(21)7-3-14/h2-11H,12H2,1H3,(H,24,26)/b22-10+ |
InChI Key |
DUMKNYBTLIZJOF-LSHDLFTRSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-BROMO-N’~5~-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-bromobenzohydrazide in a methanol solution . The reaction mixture is stirred at room temperature for 12 hours, followed by the isolation of the product through crystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BROMO-N’~5~-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-N’~5~-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins . The molecular pathways involved include inhibition of specific enzymes and modulation of receptor activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar compounds include other hydrazones and Schiff bases, such as:
- N’~5~-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’~5~-((E)-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The uniqueness of 4-BROMO-N’~5~-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of bromine and chlorine substituents, which confer distinct properties and potential applications.
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